Afzelin

Overview

Description

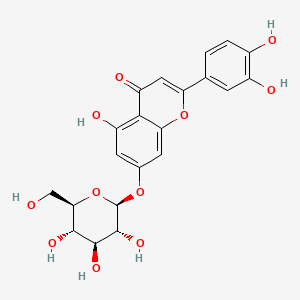

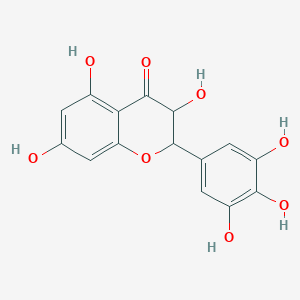

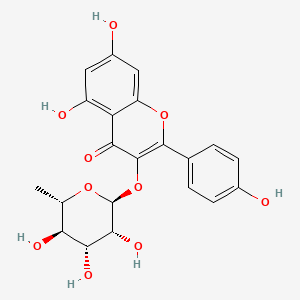

Afzelin, also known as kaempferol 3-O-rhamnoside, is a flavonol glycoside natural product derived from kaempferol . It is found in various plant species such as Annona purpurea and Phyllanthus emblica . It has been shown to play roles as a potent antioxidant, anti-inflammatory, anticancer, antidiabetic, antibacterial, neuroprotective, and cardioprotective .

Synthesis Analysis

This compound is synthesized from kaempferol by kaempferol 3-O-rhamnosyltransferase . The structure of this compound consists of kaempferol attached to an α-L-rhamnosyl residue at position 3 via a glycosidic linkage .Molecular Structure Analysis

This compound is a glycosyloxyflavone composed of kaempferol attached to a rhamnosyl residue at position 3 through a glycosidic bond . It is a product of glycosyloxyflavone, trihydroxyflavone, and monosaccharide .Chemical Reactions Analysis

The in vitro analysis showed that this compound had significantly induced apoptosis in the cells . The virtual screening displayed that this compound has higher affinity toward Bcl-XL with higher binding energy and a mode of action complementing the proapoptotic Bcl-2 homology 3 (BH3) domains .Physical and Chemical Properties Analysis

The physicochemical properties of this compound have been elucidated via several advanced technologies including UV-Vis spectroscopy, Fourier-Transform InfraRed (FTIR) spectroscopy, mass spectrometry technology, and nuclear magnetic resonance analyses .Scientific Research Applications

Neurodegenerative Disorders : Afzelin extracted from Ribes fasciculatum improved cognitive and memory functions in a mouse model of dementia. This effect was linked to the restoration of cholinergic systems and molecular signal transduction via CREB-BDNF pathways (Oh et al., 2021).

Antibacterial Effects : this compound isolated from Cornus macrophylla exhibited antibacterial activity against Pseudomonas aeruginosa, a common pathogen in immunocompromised individuals (Lee et al., 2014).

Skin Protection : this compound showed anti-inflammatory responses in human keratinocytes exposed to particulate matter, suggesting its potential in preventing inflammatory skin diseases (Kim et al., 2019).

Anti-Cancer Properties : It exhibited anti-human lung cancer, anti-cholinesterase, and anti-glucosidase properties in a pre-clinical trial study (Cao et al., 2021). Additionally, this compound showed potential as an anti-cancer agent against AGS gastric cancer cells (Radziejewska et al., 2021).

Asthma Treatment : In a murine model of asthma, this compound attenuated asthma phenotypes by downregulating GATA3, suggesting its therapeutic potential for asthma (Zhou & Nie, 2015).

Mitochondrial Dysfunction : this compound ameliorated fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide in mice, focusing on mitochondrial quality control and dynamics (Lee et al., 2017).

Prostate Cancer : It exhibited anti-cancer activity against androgen-sensitive LNCaP and androgen-independent PC-3 prostate cancer cells (Zhu et al., 2015).

Melanocyte Protection : this compound mediated protective effects against oxidative stress in melanocytes, potentially useful for vitiligo treatment (Jung et al., 2017).

UVB-Induced Cell Damage : It antagonized effects against UVB-induced cell damage, showing potential for skin protection (Shin et al., 2013).

Sepsis-Induced Kidney Injury : this compound alleviated sepsis-induced kidney injury, exerting antiapoptotic, antioxidant, and anti-inflammatory effects (Wang et al., 2021).

Triple-Negative Breast Cancer : this compound showed potential in inhibiting cell migration of triple-negative breast cancer cells, targeting ERK2, KRas, and FAK activation (Rachmi et al., 2020).

Melanogenesis Regulation : this compound regulated melanogenesis in human epidermal melanocytes, suggesting its use as a protective agent against UV irradiation (Jung et al., 2016).

Sunscreen Formulations : It was evaluated in cosmetic formulations for sun protection, showing potential as a natural additive in sunscreen (Kim et al., 2021).

Reactive Oxygen Species Interaction : this compound acted on reactive oxygen species and exhibited a cytotoxic effect, highlighting its complex interaction with free radicals and oxidants (Vellosa et al., 2015).

ACE Inhibitory Activity : It showed angiotensin-converting enzyme inhibitory activity, indicating its potential in treating hypertension (Hansen et al., 1996).

Silver Nanoparticles : this compound capped silver nanoparticles exhibited antibacterial effects against Salmonella enterica, suggesting its application in food safety and antimicrobial treatments (Lotha et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Potential areas for future investigation may include an examination of the processes of absorption, distribution, metabolism, and excretion of afzelin across various biological systems . Conducting such trials would contribute to the identification of the most effective dosage and delivery strategies for medicines or dietary supplements .

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

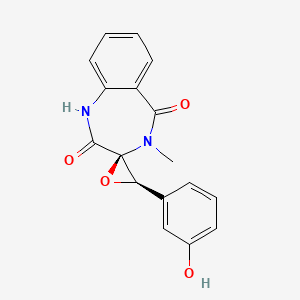

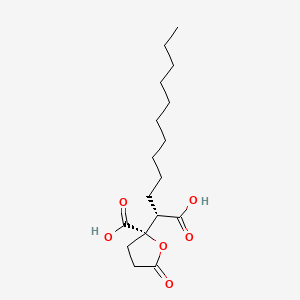

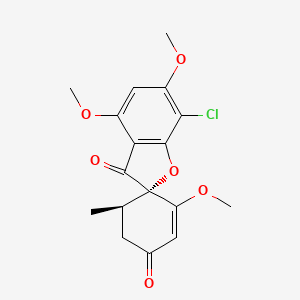

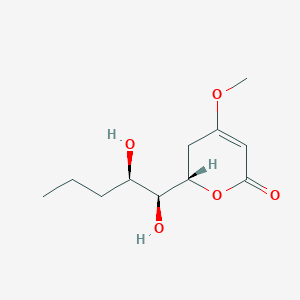

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

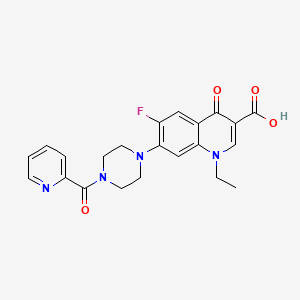

![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B7765529.png)

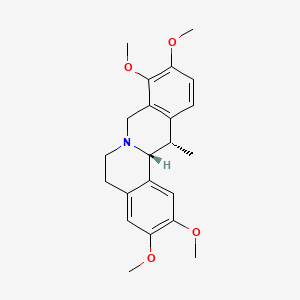

![15-hydroxy-11-methoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B7765566.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7765576.png)